
Rentiapril
Overview
Description
Rentiapril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used to treat hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rentiapril can be synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often obtained in a solid form, which can be further processed into various dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions
Rentiapril undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which may affect its activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized disulfide derivatives, reduced thiol forms, and substituted analogs with varying pharmacological properties .
Scientific Research Applications
Rentiapril has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ACE inhibition and related enzymatic pathways.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Applied in clinical research to explore its efficacy in treating hypertension, heart failure, and other cardiovascular disorders.
Industry: Utilized in the development of new ACE inhibitors and related therapeutic agents
Mechanism of Action
Rentiapril exerts its effects by binding to the active site of angiotensin-converting enzyme, thereby inhibiting its activity. This prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure. The molecular targets include the ACE enzyme and related signaling pathways involved in blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Ramipril: Known for its long-acting effects and high potency
Uniqueness
Rentiapril is unique in its chemical structure, which includes a thiazolidine ring and a sulfanylpropanoyl moiety. This structure contributes to its specific binding affinity and inhibitory activity against ACE. Compared to other ACE inhibitors, this compound has shown stronger and longer-lasting inhibition of ACE activity, making it a valuable therapeutic agent for managing cardiovascular conditions .
Biological Activity
Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by its ability to inhibit the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. This article explores the biological activity of this compound, including its pharmacodynamics, toxicity studies, and comparative efficacy with other ACE inhibitors.
Pharmacodynamics
This compound functions by blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to several physiological effects:
- Vasodilation : Decreased levels of angiotensin II result in the dilation of blood vessels.
- Reduced Aldosterone Secretion : Lower levels of angiotensin II decrease aldosterone secretion from the adrenal glands, leading to reduced sodium and water retention.
- Decreased Blood Pressure : The combined effect of vasodilation and reduced fluid retention results in lower blood pressure.
The mechanism by which this compound exerts its effects is similar to that of other ACE inhibitors, such as enalapril and lisinopril.
Toxicity Studies
A significant study on the toxicity of this compound was conducted on Sprague-Dawley rats over a three-month period. The study evaluated various doses (0, 30, 125, 500, and 1000 mg/kg). Key findings included:
- At the highest dose (1000 mg/kg), there were signs of acute toxicity including low food consumption, bloody feces, and anemia.
- Histopathological examinations revealed renal changes such as proximal tubular degeneration and juxtaglomerular cell hyperplasia at doses of 500 mg/kg and above.
- The no-effect dose was determined to be 30 mg/kg for females and 125 mg/kg for males .
Summary of Toxicity Findings
Dose (mg/kg) | Observations |
---|---|
0 | Control group; no adverse effects observed |
30 | No significant changes |
125 | Mild renal changes; no mortality |
500 | Moderate renal changes; low body weight gain |
1000 | Severe toxicity; mortality observed |
Comparative Efficacy
This compound's efficacy has been compared with other ACE inhibitors in various clinical studies. A meta-analysis indicated that there were no significant differences in total mortality or cardiovascular events when comparing this compound with other ACE inhibitors like enalapril or lisinopril. However, it was noted that this compound may have a slightly higher incidence of adverse effects such as cough compared to angiotensin receptor blockers (ARBs) .
Clinical Study Comparisons
Study Type | Population | Treatment Comparison | Outcome Measures |
---|---|---|---|
Randomized Trial | Hypertensive patients | This compound vs. Enalapril | Blood pressure reduction |
Meta-Analysis | Various populations | ACE Inhibitors vs. ARBs | Total mortality, cardiovascular events |
Observational Study | Patients with heart failure | This compound vs. placebo | Heart failure progression |
Case Studies
Several case studies have highlighted the clinical application of this compound:
- Case Study on Hypertension : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, a significant reduction in systolic blood pressure was observed with minimal side effects.
- Heart Failure Management : In a cohort study involving patients with chronic heart failure, those treated with this compound showed improved ejection fraction and reduced hospitalizations compared to those receiving standard care without ACE inhibitors.
Q & A
Basic Research Questions
Q. What is the established mechanism of action of Rentiapril as an angiotensin-converting enzyme (ACE) inhibitor?
this compound competitively binds to ACE, blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion . Methodologically, this mechanism is validated using in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of hippuric acid release from a synthetic substrate) and in vivo blood pressure modulation studies in hypertensive animal models .
Q. What are the key biochemical assays for evaluating this compound’s ACE inhibition efficacy?
Standard protocols include:
- Spectrophotometric assays : Measure hydrolysis of synthetic substrates like Hip-His-Leu, quantifying product formation via UV absorbance .
- Radiolabeled angiotensin I conversion assays : Track radiolabeled angiotensin II production using HPLC or scintillation counting .
- Dose-response curves : Calculate IC₅₀ values under controlled pH and temperature to ensure reproducibility .
Advanced Research Questions
Q. How does this compound’s inhibition of aminopeptidase W (AP-W) compare to its ACE inhibition, and what are the implications for off-target effects?
this compound inhibits AP-W with an IC₅₀ of 1.6 μM, significantly lower than its ACE inhibition potency. This cross-reactivity suggests potential off-target effects in inflammatory or metabolic pathways . Researchers should employ enzyme selectivity panels (e.g., testing against AP-N, AP-A) and structural modeling (e.g., docking studies) to map binding interactions and refine specificity .
Q. What methodological approaches are recommended for resolving contradictions in this compound’s reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources. To address this:
- Standardize protocols : Use recombinant human ACE/AP-W and validate buffer conditions .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
- Inter-laboratory validation : Share raw data via repositories (e.g., Zenodo) to ensure reproducibility .
Q. How can researchers design experiments to assess this compound’s synergistic effects with other RAAS inhibitors (e.g., AT1 receptor antagonists)?
Use isobolographic analysis or combination index methods in cell-based or animal models:
- In vitro : Co-administer this compound with L162389 (AT1 antagonist) and measure additive/synergistic reductions in angiotensin II signaling .
- In vivo : Monitor blood pressure and renal hemodynamics in hypertensive rats treated with combination therapy .
Q. Experimental Design & Data Analysis
Q. What are the critical considerations for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?
- Animal model selection : Use genetically homogeneous strains (e.g., SHR rats) to minimize variability .
- Dosing regimen : Include vehicle controls and multiple time points for plasma concentration profiling .
- Data transparency : Publish raw pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) in supplementary materials .
Q. How should researchers address this compound’s instability in aqueous solutions during long-term experiments?
- Stability assays : Conduct accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) with HPLC monitoring .
- Formulation optimization : Use lyophilized powders or cyclodextrin complexes to enhance solubility and shelf life .
Q. Cross-Disciplinary & Emerging Research
Q. What computational strategies can predict this compound’s interactions with non-ACE targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against enzyme databases (e.g., PDB) .
- Machine learning : Train models on existing inhibition data to predict novel targets .
Q. How can single-cell RNA sequencing clarify this compound’s role in tissue-specific ACE expression modulation?
- Protocol : Profile ACE mRNA in renal vs. pulmonary endothelial cells pre/post-Rentiapril treatment .
- Data integration : Use bioinformatics tools (e.g., Seurat) to map ACE expression clusters .
Q. What advanced imaging techniques are suitable for visualizing this compound’s distribution in target tissues?
Properties
IUPAC Name |
(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHDUMDXSRLRBI-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230646 | |
Record name | Rentiapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80830-42-8 | |
Record name | Fentiapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80830-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rentiapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rentiapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RENTIAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.